Comparative DHODH Inhibitory Potency: 2,5-Dihydro-1H-pyrrol-2-ylmethanol vs. Lead-Optimized DSM502
2,5-Dihydro-1H-pyrrol-2-ylmethanol exhibits moderate inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial target. Its potency, while nanomolar, is notably distinct from the highly optimized lead compound DSM502. Specifically, the target compound shows a PfDHODH IC50 of 64 nM [1], which is approximately 3-fold less potent than DSM502's IC50 of 20 nM [2]. This difference positions 2,5-dihydro-1H-pyrrol-2-ylmethanol as a useful, less potent comparator or a starting scaffold for further optimization, rather than a final drug candidate.
| Evidence Dimension | PfDHODH Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 64 nM |
| Comparator Or Baseline | DSM502 (optimized lead): IC50 = 20 ± 5.4 nM |
| Quantified Difference | DSM502 is 3.2-fold more potent (lower IC50) |
| Conditions | In vitro enzyme assay using a chromogen reduction method (DCIP) or direct orotate measurement [1][2] |
Why This Matters
This quantitative potency difference informs researchers' selection: DSM502 is the lead-like probe, whereas 2,5-dihydro-1H-pyrrol-2-ylmethanol represents a less optimized but potentially more synthetically accessible starting point for building novel DHODH inhibitor series.
- [1] BindingDB. (2014). BDBM50379157: IC50 = 64 nM for Plasmodium falciparum DHODH. Entry ID: 6281. View Source
- [2] Palmer, M. J., et al. (2020). Lead Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series for the Treatment of Malaria. Cell Chemical Biology, 27(8), 1056-1067.e5. (Table 5). View Source
